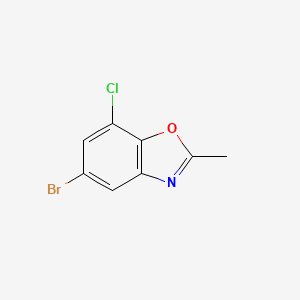

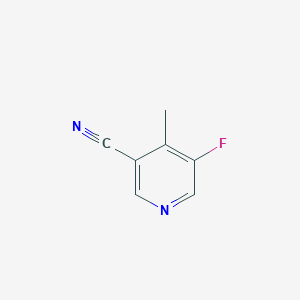

5-Fluoro-4-méthylnicotinonitrile

Vue d'ensemble

Description

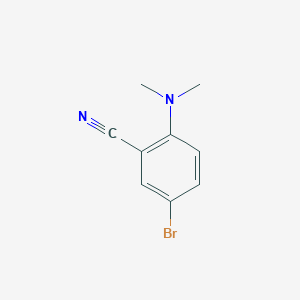

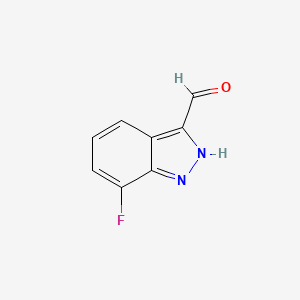

5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

Applications De Recherche Scientifique

Pharmacologie : Applications anticancéreuses

Le 5-fluoro-4-méthylnicotinonitrile est prometteur dans la recherche pharmacologique, en particulier dans le développement de médicaments anticancéreux. Sa structure le rend propice à être un précurseur dans la synthèse de composés ciblant les cellules cancéreuses. Par exemple, il peut être utilisé pour créer des analogues du 5-fluorouracile, un agent chimiothérapeutique largement utilisé, augmentant son efficacité ou réduisant la résistance .

Science des matériaux : Simulations de dynamique moléculaire

En science des matériaux, les propriétés de ce composé sont précieuses pour les simulations de dynamique moléculaire. Sa stabilité et sa réactivité le rendent adapté à l'étude des interactions au niveau moléculaire, ce qui peut conduire au développement de nouveaux matériaux présentant des caractéristiques spécifiques .

Synthèse chimique : Intermédiaire pour les composés hétérocycliques

Le this compound sert d'intermédiaire dans la synthèse de divers composés hétérocycliques. Son atome de fluor et son groupe nitrile sont des sites réactifs qui permettent des transformations chimiques supplémentaires, essentielles dans la création de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques .

Biochimie : Recherche sur l'ARN non codant

En biochimie, les chercheurs explorent le rôle de composés comme le this compound dans la modulation des ARN non codants. Ces études peuvent conduire à une meilleure compréhension de la régulation des gènes et au développement de thérapies ciblées pour les maladies génétiques .

Science de l'environnement : Dégradation des polluants

La réactivité du this compound trouve également des applications dans la science de l'environnement. Il pourrait potentiellement être utilisé dans la dégradation des polluants ou dans la synthèse de produits chimiques respectueux de l'environnement, contribuant à des procédés chimiques plus écologiques .

Fabrication industrielle : Produits chimiques de spécialité

Industriellement, le this compound est impliqué dans la production de produits chimiques de spécialité. Sa structure unique en fait un élément de construction précieux dans la création de composés utilisés dans les procédés de fabrication avancés .

Chimie analytique : Normes de chromatographie

Ce composé peut être utilisé pour créer des normes pour l'analyse chromatographique, aidant à l'identification et à la quantification des substances dans des mélanges complexes. Sa signature chimique distincte permet une grande précision dans les méthodes analytiques .

Nanotechnologie : Systèmes d'administration de médicaments

Enfin, en nanotechnologie, le this compound pourrait être utilisé pour concevoir des systèmes d'administration de médicaments. Sa structure moléculaire pourrait être modifiée pour interagir avec les nanovecteurs, facilitant l'administration ciblée de médicaments vers des sites spécifiques dans l'organisme .

Mécanisme D'action

- The binding of 5-FU to the deoxyribonucleotide of the drug (FdUMP ) and the folate cofactor, N5–10-methylenetetrahydrofolate , forms a covalently bound ternary complex with TS .

Target of Action

- primarily targets thymidylate synthase (TS) . TS is an enzyme involved in DNA synthesis, specifically converting deoxyuridylic acid to thymidylic acid.

Analyse Biochimique

Biochemical Properties

5-Fluoro-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in 5-Fluoro-4-methylnicotinonitrile enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmission and signal transduction pathways .

Cellular Effects

5-Fluoro-4-methylnicotinonitrile exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors, thereby influencing synaptic transmission and plasticity . In hepatic cells, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, potentially leading to changes in cellular detoxification processes . Furthermore, 5-Fluoro-4-methylnicotinonitrile has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-4-methylnicotinonitrile involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s binding affinity to cytochrome P450 enzymes, leading to potential inhibition or modulation of their activity . This interaction can result in altered enzyme kinetics and changes in the metabolism of endogenous and exogenous compounds. Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with nicotinic acetylcholine receptors, influencing neurotransmission and signal transduction pathways . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-4-methylnicotinonitrile can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 5-Fluoro-4-methylnicotinonitrile remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methylnicotinonitrile in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmission and enzyme activity without causing significant toxicity . At higher doses, 5-Fluoro-4-methylnicotinonitrile can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits .

Metabolic Pathways

5-Fluoro-4-methylnicotinonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with other enzymes and cofactors, further modulating its metabolic fate and effects .

Transport and Distribution

The transport and distribution of 5-Fluoro-4-methylnicotinonitrile within cells and tissues are influenced by its physicochemical properties . The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cells, 5-Fluoro-4-methylnicotinonitrile can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Fluoro-4-methylnicotinonitrile is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations can impact the compound’s activity and function, contributing to its diverse biological effects .

Méthodes De Préparation

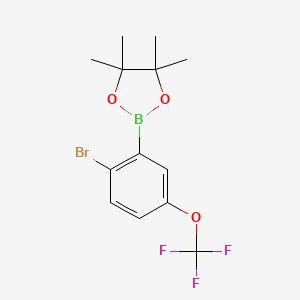

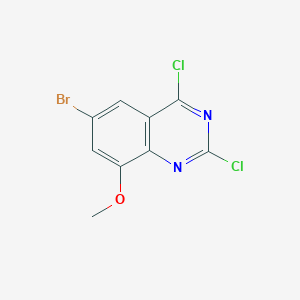

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:

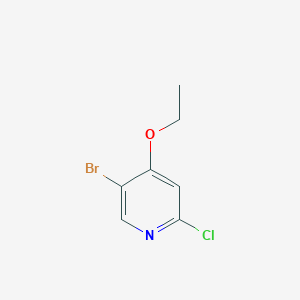

Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.

Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.

Industrial Production Methods: While specific industrial production methods for 5-Fluoro-4-methylnicotinonitrile are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be

Propriétés

IUPAC Name |

5-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJJFGGPZQQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

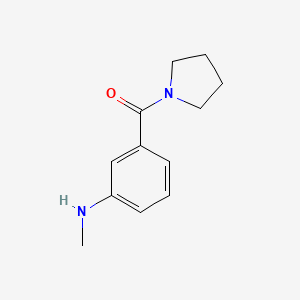

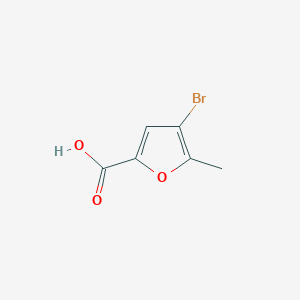

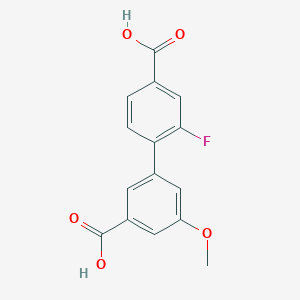

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)